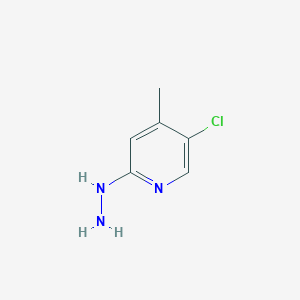

5-Chloro-2-hydrazinyl-4-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Drug Discovery Contexts

The pyridine ring is a foundational structural motif in chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds, including numerous FDA-approved drugs. nih.gov As a heteroaromatic isostere of benzene, the nitrogen atom in the pyridine ring imparts distinct properties, such as polarity and basicity, which are crucial for molecular interactions and solubility in biological systems. nih.govnih.gov This often enhances the bioavailability and solubility of less soluble parent compounds. nih.gov

In organic synthesis, the pyridine nucleus is valued for its stability and versatile reactivity. The electron-withdrawing nature of the nitrogen atom makes the ring susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more demanding conditions. nih.gov This predictable reactivity allows for precise functionalization, enabling chemists to construct complex molecular architectures. nih.gov The pyridine scaffold is a key component in a vast range of pharmaceuticals, including antimicrobial, antiviral, anticancer, and antihypertensive agents, underscoring its indispensable role in drug design and development. rsc.orgasianpubs.org

The Role and Reactivity of the Hydrazine (B178648) Moiety in Heterocyclic Chemistry

The hydrazine group (–NHNH₂) is a powerful and versatile functional group in synthetic organic chemistry, primarily due to its high nucleophilicity. It contains two adjacent nitrogen atoms, each with a lone pair of electrons, making it an excellent binucleophile. This characteristic allows it to react readily with a wide variety of electrophilic partners, particularly dicarbonyl compounds and their equivalents, to construct new heterocyclic rings. nih.gov

Hydrazine and its derivatives are fundamental reagents for synthesizing a multitude of nitrogen-containing heterocycles. For instance, their reaction with β-diketones or β-ketoesters is a classical and efficient method for preparing pyrazoles. heteroletters.org Similarly, reactions with other bifunctional electrophiles can lead to the formation of pyridazines, triazoles, and other important heterocyclic systems. nih.gov The ability of the hydrazine moiety to act as a linchpin in cyclization and cyclo-condensation reactions makes it an invaluable tool for chemists aiming to build the complex molecular frameworks often required for biological activity.

Historical Development and Emerging Trends in Hydrazinyl Pyridine Research

The study of hydrazinyl pyridines has evolved from fundamental explorations of hydrazine chemistry to sophisticated applications in modern synthetic programs. Historically, the synthesis of hydrazinyl pyridines was primarily achieved through the nucleophilic substitution of a leaving group (typically a halogen) on the pyridine ring with hydrazine hydrate (B1144303). google.com These intermediates were then used in well-established condensation reactions to form various fused or substituted heterocyclic systems.

In recent years, research has shifted towards the development of more efficient and elegant synthetic methodologies. An emerging trend is the use of hydrazinyl pyridines in one-pot, multi-component, or catalyzed reactions to rapidly build molecular complexity. nih.gov Modern research highlights the use of visible-light photocatalysis and transition-metal-free oxidative conditions to drive the cyclization of 2-hydrazinopyridines into medicinally important scaffolds like nih.govnih.govnih.govtriazolo[4,3-a]pyridines. nih.govacs.orgacs.org These advanced methods offer milder reaction conditions, greater functional group tolerance, and align with the principles of green chemistry, representing the forefront of research in this area. acs.orgacs.org The resulting fused-ring systems continue to be of high interest for their potential as novel therapeutic agents. acs.org

Overview of the Research Landscape Surrounding 5-Chloro-2-hydrazinyl-4-methylpyridine

The specific compound this compound is not extensively documented in scientific literature as a final product with characterized biological activity. Instead, its chemical structure positions it as a valuable synthetic intermediate or building block for constructing more elaborate molecules. Its utility stems from the predictable reactivity of its functional groups: the nucleophilic hydrazine moiety and the substituted pyridine core.

Synthesis The synthesis of this compound would typically proceed via a nucleophilic aromatic substitution reaction. The logical precursor, 2,5-dichloro-4-methylpyridine (B1322306), would be reacted with hydrazine hydrate. In this reaction, the chlorine atom at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the one at the 5-position, allowing for the selective displacement of the C2-chlorine by the hydrazine nucleophile to yield the desired product. This method is a standard approach for the preparation of 2-hydrazinopyridine (B147025) derivatives. google.com

Reactivity and Potential Applications As a synthetic intermediate, this compound is a precursor to a variety of heterocyclic systems. The hydrazine group is the primary site of reactivity, enabling its use in various cyclization reactions. Key potential applications include:

Synthesis of Pyrazolyl-pyridines: Condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) would yield the corresponding 2-(3,5-dimethyl-1H-pyrazol-1-yl)-pyridine derivative. heteroletters.org

Formation of Fused Triazolopyridines: Reaction with reagents such as α-keto acids, isothiocyanates, or orthoesters, followed by oxidative cyclization, would produce substituted nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffolds. nih.govacs.org These structures are of significant interest in medicinal chemistry.

Formation of Fused Pyrazolopyridines: Reactions with α,β-unsaturated carbonyl compounds or functionalized acrylonitriles can lead to the formation of the pyrazolo[1,5-a]pyridine (B1195680) ring system, another important heterocyclic core.

The chloro and methyl substituents on the pyridine ring provide additional points for modification and influence the electronic properties and steric environment of the molecule, which can be exploited in the design of target compounds for drug discovery programs.

Data Tables

Table 1: Physicochemical Properties of the Related Compound 5-Chloro-2-hydrazinylpyridine Note: Data is for the structurally similar compound 5-Chloro-2-hydrazinylpyridine (CAS 27032-63-9), which lacks the 4-methyl group, due to the absence of specific experimental data for the title compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | nih.gov |

| Molecular Weight | 143.57 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 50.9 Ų | nih.gov |

| XLogP3 | 1 | nih.gov |

Table 2: Potential Synthetic Transformations of this compound This table outlines the expected reactivity based on known chemistry of 2-hydrazinopyridines.

| Reactant Type | Resulting Heterocyclic Core | Reaction Description |

| 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrazolyl-pyridine | Condensation reaction forming a pyrazole (B372694) ring attached to the pyridine C2 position. heteroletters.org |

| α-Keto Acid | nih.govnih.govnih.govTriazolo[4,3-a]pyridine | One-pot condensation and oxidative cyclization to form a fused triazole ring. nih.gov |

| Isothiocyanate | 3-Amino- nih.govnih.govnih.govtriazolo[4,3-a]pyridine | Cyclization-desulfurization reaction, often facilitated by photocatalysis, to form a fused amino-triazole ring. acs.orgacs.org |

| Diethyl 2-(ethoxymethylene)malonate | Pyrazolo[1,5-a]pyridin-one derivative | A Gould-Jacobs type reaction leading to a fused pyridinone ring system. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

(5-chloro-4-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUJWMPOADWCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301714-09-9 | |

| Record name | 5-chloro-2-hydrazinyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Hydrazinyl 4 Methylpyridine

Conventional Synthetic Approaches

Conventional methods for the synthesis of 5-Chloro-2-hydrazinyl-4-methylpyridine primarily rely on well-established organic reactions, particularly nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions in Halogenated Pyridines

The core of the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a pyridine (B92270) ring with a hydrazine (B178648) moiety. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or when the leaving group is at an activated position (e.g., 2- or 4-position). The general mechanism for nucleophilic aromatic substitution (SNAr) on a pyridine ring proceeds via an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex.

In the context of synthesizing the target compound, the most logical precursor is 2,5-dichloro-4-methylpyridine (B1322306). In this precursor, the chlorine atom at the 2-position is more activated towards nucleophilic attack than the chlorine at the 5-position. This is due to the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negative charge in the Meisenheimer intermediate more effectively when the attack occurs at the ortho (2-) or para (4-) positions.

Direct Hydrazinolysis Protocols

Direct hydrazinolysis is a straightforward and widely employed method for the synthesis of hydrazinylpyridines. This protocol involves the direct reaction of a halogenated pyridine with hydrazine hydrate (B1144303). A Chinese patent describes a general synthesis process for 2-hydrazinopyridine (B147025) derivatives which can be adapted for the synthesis of this compound. google.com

The reaction typically involves heating the dihalogenated precursor, 2,5-dichloro-4-methylpyridine, with an excess of hydrazine hydrate in a suitable solvent. The choice of solvent is crucial for the reaction's success, with high-boiling polar aprotic solvents or alcohols being commonly used. google.com The reaction is generally conducted under an inert atmosphere, such as nitrogen or argon, to prevent side reactions. google.com

Table 1: Typical Reaction Conditions for Direct Hydrazinolysis of Dichloropyridines

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | 2,5-dichloro-4-methylpyridine | Inferred |

| Nucleophile | Hydrazine hydrate (80%) | google.com |

| Solvent | n-Butanol or N,N-dimethylpropanolamine | google.com |

| Temperature | 100-150 °C | google.com |

| Atmosphere | Inert (Nitrogen or Argon) | google.com |

| Molar Ratio (Precursor:Hydrazine) | 1:1.5 to 1:1.8 | Inferred from similar syntheses |

Upon completion of the reaction, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with water to remove excess hydrazine and other water-soluble impurities. google.com The crude product can then be purified by recrystallization.

Multi-step Reaction Sequences for Target Compound Synthesis

An alternative multi-step approach could involve the synthesis of a related pyridine derivative, which is then converted to the target compound. For example, a synthetic route to 4-chloro-2-hydrazino-6-methylpyrimidine involves the treatment of an alkylated thiouracil with hydrazine hydrate, followed by reaction with phosphorus oxychloride. heteroletters.org While this is for a pyrimidine (B1678525) system, similar strategies involving the transformation of other functional groups on the pyridine ring could potentially be adapted.

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic strategies are being explored.

Application of Continuous Flow Reactor Modules in Synthesis

A continuous flow setup for this synthesis would typically involve pumping a solution of 2,5-dichloro-4-methylpyridine and a solution of hydrazine hydrate through separate inlet channels into a mixing zone and then into a heated reactor coil. The reaction temperature and residence time can be precisely controlled to optimize the yield and minimize the formation of byproducts. The product stream emerging from the reactor can then be subjected to in-line purification or collected for subsequent work-up. This approach can be particularly beneficial for managing the exothermic nature of the reaction and for safely handling hydrazine at elevated temperatures.

Chemo- and Regioselective Synthesis Techniques

The synthesis of this compound from 2,5-dichloro-4-methylpyridine inherently involves chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another.

In the case of 2,5-dichloro-4-methylpyridine, the nucleophilic substitution with hydrazine is highly regioselective. The chlorine atom at the 2-position is significantly more reactive towards nucleophilic attack than the chlorine at the 5-position. This is a general trend observed in nucleophilic aromatic substitution on pyridine rings, where the 2- and 4-positions are electronically activated by the ring nitrogen. A patent describing the reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine (B1334203) with hydrazine demonstrates this principle, where the substitution occurs selectively at the 6-position (equivalent to the 2-position in terms of activation). google.com

Table 2: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution on Pyridines

| Factor | Influence on Substitution at the 2-position |

|---|---|

| Electronic Effects | The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate, making the 2- and 4-positions more electrophilic. |

| Steric Hindrance | The methyl group at the 4-position may exert some steric hindrance, but the electronic activation at the 2-position is generally the dominant factor. |

| Leaving Group Ability | Both chlorine atoms are good leaving groups, so the regioselectivity is primarily determined by the electronic properties of the pyridine ring. |

By carefully controlling the reaction conditions, such as temperature and reaction time, the regioselective substitution at the 2-position can be maximized, leading to a high yield of the desired this compound with minimal formation of the isomeric 2-chloro-5-hydrazinyl-4-methylpyridine.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance safety and efficiency. Traditional synthetic methods often rely on harsh reagents and volatile organic solvents. In contrast, modern approaches focus on alternative energy sources, greener solvents, and catalytic systems.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgnih.govnih.gov The application of microwave technology to the synthesis of hydrazinylpyridines can be particularly advantageous. For the key step of converting a di-chlorinated precursor such as 2,5-dichloro-4-methylpyridine to this compound via reaction with hydrazine, microwave heating can enhance the rate of nucleophilic aromatic substitution. This method often allows for solvent-free conditions or the use of high-boiling, greener solvents like water or ethanol. tsijournals.comwsu.edu

A comparative overview of conventional versus microwave-assisted synthesis for a typical nucleophilic substitution on a pyridine ring is presented below:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can be performed solvent-free or with green solvents |

| Product Yield | Moderate to good | Often higher yields |

| By-product Formation | Can be significant | Minimized due to shorter reaction times |

Solvent-Free and Catalytic Approaches:

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use and disposal. mdpi.com The reaction of a solid halogenated pyridine precursor with hydrazine hydrate, potentially in the presence of a solid support like silica (B1680970) gel or alumina, can be facilitated by grinding or heating under solvent-free microwave conditions. nih.gov

Furthermore, the development of catalytic systems can improve the sustainability of the synthesis. For instance, visible-light-mediated photocatalysis offers a mild and environmentally friendly method for certain transformations in pyridine chemistry, reducing the need for harsh reagents. acs.orgacs.org While not yet specifically documented for this compound, the principles of photocatalysis could be explored for its synthesis or the preparation of its precursors.

Synthesis of Key Precursors and Intermediate Compounds

The synthesis of this compound is highly dependent on the availability of appropriately substituted pyridine building blocks. The following sections detail the synthesis of key halogenated and other functionalized intermediates.

Halogenated pyridines are critical precursors for the introduction of the hydrazinyl group via nucleophilic substitution.

Synthesis of 2,5-dichloro-4-methylpyridine:

A primary precursor for the target molecule is 2,5-dichloro-4-methylpyridine. One synthetic approach to this compound involves the chlorination of a suitable pyridone intermediate. For example, 5-chloro-4-methyl-pyridin-2-ol can be converted to 2,5-dichloro-4-methylpyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis of 2-bromo-5-chloro-4-methylpyridine (B1532672):

In some synthetic strategies, a bromo-substituted pyridine may be a useful alternative to a chloro-substituted one due to differences in reactivity. The synthesis of 2-bromo-5-chloro-4-methylpyridine provides another potential halogenated building block. aobchem.com

A summary of key halogenated pyridine building blocks is provided in the table below.

| Compound Name | Molecular Formula | Role in Synthesis |

| 2,5-dichloro-4-methylpyridine | C₆H₅Cl₂N | Direct precursor for hydrazinolysis |

| 2-bromo-5-chloro-4-methylpyridine | C₆H₅BrClN | Alternative precursor to 2,5-dichloro-4-methylpyridine |

| 2-chloro-5-methylpyridine (B98176) | C₆H₆ClN | Starting material for further halogenation or functionalization |

The synthesis of 2-chloro-5-methylpyridine can be achieved through various methods, including the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comepo.orggoogleapis.com

Besides halogenated pyridines, other functionalized intermediates can also serve as precursors.

Synthesis of 5-chloro-4-methylpyridin-2-ol:

This pyridone derivative is a key intermediate that can be converted to the corresponding 2-chloro derivative. The synthesis of pyridones can be achieved through various cyclization reactions. Green chemistry approaches, such as solvent-free multicomponent reactions, have been developed for the synthesis of 2-hydroxypyridines, which could be adapted for this specific intermediate. mdpi.com

Synthesis of 2-amino-5-chloropyridine (B124133):

Amino-substituted pyridines can also be valuable intermediates. For instance, 2-amino-5-chloropyridine can be synthesized from 2-aminopyridine (B139424) through a nitration reaction to introduce a nitro group at the 5-position, followed by reduction of the nitro group to an amino group. The resulting 2,5-diaminopyridine (B189467) could then undergo further transformations. A more direct route involves the chlorination of 2-aminopyridine. The amino group can later be transformed into a hydrazinyl group through diazotization followed by reduction, or it could be replaced by a halogen via a Sandmeyer-type reaction to generate a dihalogenated precursor.

The table below summarizes these functionalized pyridine intermediates.

| Compound Name | Molecular Formula | Potential Role in Synthesis |

| 5-chloro-4-methylpyridin-2-ol | C₆H₆ClNO | Precursor to 2,5-dichloro-4-methylpyridine |

| 2-amino-5-chloropyridine | C₅H₅ClN₂ | Intermediate for conversion to a dihalogenated precursor or direct transformation to a hydrazinylpyridine |

Chemical Reactivity and Derivatization of 5 Chloro 2 Hydrazinyl 4 Methylpyridine

Reactivity of the Hydrazine (B178648) Functionality

The hydrazine group in 5-Chloro-2-hydrazinyl-4-methylpyridine is a potent nucleophile and is susceptible to both oxidation and reduction, providing a rich landscape for chemical derivatization.

Nucleophilic Addition and Condensation Reactions

The terminal nitrogen atom of the hydrazine group in this compound possesses a lone pair of electrons, rendering it strongly nucleophilic. This characteristic allows it to readily participate in addition and condensation reactions with various electrophiles, most notably carbonyl compounds.

The reaction with aldehydes and ketones proceeds via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone. This reaction is a cornerstone for the derivatization of this compound. For instance, the reaction with a generic ketone, such as phenyl(pyridin-2-yl)methanone, would yield a product like (Z)-5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)-4-methylpyridine. bldpharm.com

Furthermore, the hydrazine moiety can undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. These reactions are pivotal in the synthesis of fused heterocyclic systems. For example, reaction with β-diketones or β-ketoesters can lead to the formation of pyrazole-fused pyridines, often referred to as pyrazolopyridines. chemmethod.comheteroletters.org This transformation is a powerful method for constructing complex molecular architectures from relatively simple precursors.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant | Product Type |

|---|---|

| Aldehyd (R-CHO) | Hydrazone |

| Ketone (R-CO-R') | Hydrazone |

| β-Diketone | Pyrazolopyridine |

Oxidation Pathways of the Hydrazine Group

The hydrazine functionality is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, analogies can be drawn from the oxidation of other hydrazine derivatives. Mild oxidizing agents can convert the hydrazine to a diazene, which can be a transient intermediate. More vigorous oxidation can lead to the cleavage of the nitrogen-nitrogen bond and the formation of the corresponding amine or even complete removal of the nitrogen functionality. The oxidation of dihydropyridine derivatives to their corresponding pyridine (B92270) forms is a well-established transformation, suggesting the pyridine ring itself is stable to many oxidizing conditions. wum.edu.pk

Reduction Reactions and Their Products

The reduction of the hydrazine group in this compound can also be achieved. Catalytic hydrogenation or the use of reducing agents like sodium borohydride could potentially reduce the hydrazine to an amine, though such reactions are not commonly reported for this specific class of compounds. A more synthetically relevant transformation is the reductive cleavage of the N-N bond, which can be achieved under specific conditions. The Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene group via a hydrazone intermediate under basic conditions, highlights the stability of the hydrazine moiety to certain reductive protocols. organicchemistrydata.org

Transformations Involving the Pyridine Ring System

The pyridine ring in this compound is substituted with a chloro group, a methyl group, and a hydrazinyl group. These substituents influence the ring's reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Studies

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org However, the substituents on the ring in this compound significantly modulate this reactivity. The hydrazinyl (-NHNH2) and methyl (-CH3) groups are electron-donating and therefore activating, while the chloro (-Cl) group is electron-withdrawing and deactivating.

The directing effects of these substituents are as follows:

Hydrazinyl group: Strongly activating and ortho, para-directing.

Methyl group: Activating and ortho, para-directing.

Chloro group: Deactivating but ortho, para-directing.

Given the positions of the substituents, the hydrazinyl group at position 2 and the methyl group at position 4 will direct incoming electrophiles to the 3 and 5 positions. The chloro group at position 5 will also direct to the ortho positions (4 and 6) and the para position (2), but its deactivating nature makes this less significant. The most activated positions on the ring are therefore the 3 and 6 positions. Electrophilic substitution, such as nitration or halogenation, would be expected to occur at one of these positions, with the precise outcome likely depending on the steric hindrance and the specific reaction conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|

| 3 | Activated by 2-hydrazinyl and 4-methyl groups | Favorable for substitution |

Further Nucleophilic Aromatic Substitution Investigations

The chloro group at the 5-position of the pyridine ring can potentially be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. The pyridine nitrogen atom acts as an electron-withdrawing group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The synthesis of 2-hydrazinopyridine (B147025) derivatives is often achieved by the reaction of a 2-chloropyridine with hydrazine hydrate (B1144303), which is itself a nucleophilic aromatic substitution reaction. google.comgoogle.com This indicates that the chloro group in a similar environment is labile. However, in this compound, the presence of the electron-donating hydrazinyl and methyl groups would decrease the electrophilicity of the pyridine ring, making SNAr reactions more difficult compared to pyridines bearing electron-withdrawing groups. Despite this, with a sufficiently strong nucleophile and appropriate reaction conditions (e.g., high temperature, use of a catalyst), displacement of the 5-chloro substituent may be possible.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenyl(pyridin-2-yl)methanone |

| (Z)-5-Chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)-4-methylpyridine |

Ring Transformation Reactions and Mechanisms

The hydrazinyl group in this compound is a versatile functional group that can participate in a variety of ring-forming and ring transformation reactions. While specific studies on the ring transformations of this compound are not extensively documented, the reactivity of the analogous 2-hydrazinylpyridine scaffold provides a strong basis for predicting its chemical behavior. These transformations often involve the hydrazine moiety acting as a binucleophile, reacting with various electrophiles to construct new heterocyclic rings.

One common transformation involves the reaction of the hydrazine group with reagents containing two electrophilic centers, leading to the formation of a new ring fused to the pyridine core. The specific nature of the resulting heterocyclic system is determined by the nature of the electrophilic partner. For instance, reaction with 1,3-dielectrophiles can lead to the formation of six-membered rings, while 1,2-dielectrophiles can result in five-membered rings.

The mechanism of these reactions typically begins with the nucleophilic attack of the terminal nitrogen of the hydrazine group onto one of the electrophilic centers. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine or the pyridine ring nitrogen attacks the second electrophilic center, leading to the formation of the new ring. Subsequent elimination of a small molecule, such as water or an alcohol, often occurs to yield the final aromatic or partially saturated fused heterocyclic system.

Due to the presence of the chloro and methyl substituents on the pyridine ring, the electronic properties and steric environment of this compound may influence the regioselectivity and rate of these ring transformation reactions compared to unsubstituted 2-hydrazinylpyridine.

Cyclization and Annulation Reactions to Form Fused Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine group and a pyridine ring, makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems through cyclization and annulation reactions.

Synthesis of Novel Triazolopyridine Systems

One of the most well-established applications of 2-hydrazinylpyridines is in the synthesis of google.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines. This is typically achieved by reacting the 2-hydrazinylpyridine with a one-carbon electrophile, such as formic acid, orthoesters, or acid chlorides.

In the case of this compound, the reaction with an appropriate one-carbon synthon would be expected to yield the corresponding 6-chloro-7-methyl- google.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine derivative. The general reaction involves the acylation of the terminal nitrogen of the hydrazine group, followed by an intramolecular cyclization with the elimination of a water molecule.

| Reactant | Product | Conditions |

| This compound | 6-Chloro-7-methyl- google.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine | Formic acid, reflux |

| This compound & RCOCl | 3-Alkyl/Aryl-6-chloro-7-methyl- google.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine | Base, solvent |

| This compound & CS2 | 6-Chloro-7-methyl- google.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine-3-thiol | Base, solvent |

Formation of Pyridotriazine Architectures

The synthesis of pyridotriazines from 2-hydrazinylpyridines can be accomplished by reacting them with 1,2-dicarbonyl compounds or their equivalents. This reaction leads to the formation of a six-membered triazine ring fused to the pyridine core. For this compound, this would result in the formation of pyridotriazine systems with chloro and methyl substituents.

The reaction with an α-dicarbonyl compound, such as glyoxal or a 1,2-diketone, would proceed through a condensation reaction with the hydrazine moiety to form a dihydropyridotriazine, which can then be oxidized to the aromatic pyridotriazine.

| Reactant 1 | Reactant 2 | Product |

| This compound | Glyoxal | 7-Chloro-6-methylpyrido[2,3-e] google.comresearchgate.netresearchgate.nettriazine |

| This compound | 2,3-Butanedione | 3,4,7-Trimethyl-6-chloropyrido[2,3-e] google.comresearchgate.netresearchgate.nettriazine |

| This compound | Ethyl pyruvate | 7-Chloro-6-methyl-3-methylpyrido[2,3-e] google.comresearchgate.netresearchgate.nettriazin-4(1H)-one |

Construction of Pyridine-Pyrazole Hybrid Structures

The hydrazine functionality in this compound is a key component for the construction of pyrazole (B372694) rings. Reaction with 1,3-dicarbonyl compounds or their synthetic equivalents is a common strategy for the synthesis of N-pyridylpyrazoles.

The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound, can be applied here. The reaction of this compound with a 1,3-diketone would lead to the formation of a 1-(5-chloro-4-methylpyridin-2-yl)pyrazole derivative. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetylacetone (B45752) | 1-(5-Chloro-4-methylpyridin-2-yl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl acetoacetate | 1-(5-Chloro-4-methylpyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one |

| This compound | Malononitrile | 5-Amino-1-(5-chloro-4-methylpyridin-2-yl)-1H-pyrazole-4-carbonitrile |

Exploration of Other Fused Heterocyclic Frameworks

The reactivity of this compound extends to the synthesis of other fused heterocyclic systems. For example, reaction with α-halo ketones or α-halo esters can lead to the formation of fused pyridopyridazinone derivatives. The reaction with isothiocyanates can yield thiadiazolopyridine structures. These reactions further highlight the utility of this compound as a versatile building block in heterocyclic synthesis.

Ligand and Coordination Chemistry Applications

The 2-hydrazinylpyridine scaffold is known to act as a chelating ligand in coordination chemistry. The presence of the pyridine nitrogen and the two nitrogen atoms of the hydrazine group allows for the formation of stable complexes with various metal ions. The compound this compound is therefore expected to exhibit similar coordinating properties.

The coordination can occur in a bidentate fashion, typically involving the pyridine nitrogen and the α-nitrogen of the hydrazine group, forming a stable five-membered chelate ring. The terminal amino group can also be involved in coordination, particularly after condensation with aldehydes or ketones to form hydrazone ligands, which can offer additional coordination sites.

The electronic and steric effects of the chloro and methyl substituents on the pyridine ring can influence the coordination properties of the ligand. The electron-withdrawing nature of the chlorine atom may affect the basicity of the pyridine nitrogen, while the methyl group can introduce steric hindrance around the coordination sphere.

| Metal Ion | Potential Coordination Mode | Potential Application |

| Cu(II) | Bidentate (Npy, Nα-hydrazine) | Catalysis in oxidation reactions |

| Ni(II) | Bidentate or Tridentate (hydrazone) | Magnetic materials |

| Zn(II) | Bidentate (Npy, Nα-hydrazine) | Fluorescent sensors |

| Ru(II) | Bidentate (Npy, Nα-hydrazine) | Photodynamic therapy |

Complexation with Transition Metals

No published studies, data, or detailed research findings were identified regarding the complexation of this compound with transition metals. Consequently, information on the synthesis, structural characterization (e.g., X-ray crystallography), and the nature of the coordination bonds between this specific ligand and various transition metal ions is not available in the public domain based on the conducted searches. Therefore, a data table of representative transition metal complexes, their structural features, and spectroscopic data cannot be provided.

Supramolecular Assembly through Coordination

Similarly, there is a lack of available research on the use of this compound as a building block in supramolecular assembly through coordination. The searches did not uncover any studies describing the formation of coordination polymers, metal-organic frameworks (MOFs), or other supramolecular architectures involving this compound. As a result, there are no documented examples of self-assembly processes driven by the coordination of this ligand to metal centers, and no data on the resulting supramolecular structures or their properties could be retrieved. A data table summarizing supramolecular structures, their dimensionality, and key intermolecular interactions cannot be generated.

Spectroscopic and Structural Elucidation of 5 Chloro 2 Hydrazinyl 4 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules.

For a compound like 5-Chloro-2-hydrazinyl-4-methylpyridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the hydrazinyl group.

Pyridine Ring Protons: The pyridine ring has two aromatic protons. Their chemical shifts are influenced by the electron-donating hydrazinyl group (-NHNH₂) and the electron-withdrawing chloro group (-Cl), as well as the methyl group (-CH₃). The proton at position 3 and the proton at position 6 would appear as singlets, or as doublets if there is any long-range coupling. The electronegativity of the nitrogen atom in the pyridine ring generally causes the protons at positions adjacent to it (alpha protons) to appear at a lower field (higher ppm).

Methyl Protons: The methyl group at position 4 would give rise to a singlet in the upfield region of the spectrum, typically around 2.2-2.5 ppm.

Hydrazinyl Protons: The protons of the hydrazinyl group (-NHNH₂) would likely appear as two separate broad signals, one for the -NH proton and one for the -NH₂ protons. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

A study on the related compound 2-chloro-5-methylpyridine (B98176) provides some insight into the expected chemical shifts for the ring protons. In this molecule, the proton signals were observed at δ 8.18, 7.45, and 7.13 ppm, with coupling constants indicating their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.5 - 7.0 | Singlet |

| H-6 | ~7.5 - 8.0 | Singlet |

| CH₃ | ~2.2 - 2.5 | Singlet |

| NH | Variable (broad) | Singlet |

Note: The predicted values are estimates based on general principles and data from related compounds.

The ¹³C NMR spectrum of this compound would provide information about the carbon skeleton of the molecule. The spectrum is expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methyl group.

The chemical shifts of the ring carbons are influenced by the attached functional groups. The carbon atom attached to the chloro group (C-5) would be expected to be deshielded, while the carbon attached to the hydrazinyl group (C-2) would also be significantly affected. The presence of the nitrogen atom in the ring also has a strong deshielding effect on the adjacent carbon atoms (C-2 and C-6).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~155 - 165 |

| C-3 | ~105 - 115 |

| C-4 | ~140 - 150 |

| C-5 | ~120 - 130 |

| C-6 | ~145 - 155 |

Note: The predicted values are estimates based on general principles and data from related compounds.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the signals of directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings between protons and carbons, helping to piece together the molecular structure and confirm the substitution pattern on the pyridine ring. For instance, an HMBC experiment would show correlations between the methyl protons and the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the position of the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR and FTIR spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its various functional groups. Analysis of the structurally similar 2-amino-5-chloropyridine (B124133) provides a basis for these assignments. core.ac.ukresearchgate.netnih.gov

N-H Stretching: The hydrazinyl group has N-H bonds that would exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. Typically, primary amines (-NH₂) show two bands in this region corresponding to asymmetric and symmetric stretching, while secondary amines (-NH) show a single band. core.ac.ukresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region. The C-H stretching of the methyl group would be observed in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. For 2-amino-5-chloropyridine, these bands are observed around 1620-1640 cm⁻¹. core.ac.uk

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹, often overlapping with the ring stretching bands. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 3: Characteristic IR/FTIR Bands for this compound (based on analogs)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Hydrazinyl) | 3200 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching (CH₃) | 2850 - 3000 |

| C=N / C=C Ring Stretching | 1400 - 1650 |

| N-H Bending | 1600 - 1650 |

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule.

For this compound, the Raman spectrum would also show characteristic bands for the pyridine ring, methyl, and hydrazinyl groups. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Cl stretching vibration would also be observable. Studies on 2-amino-5-chloropyridine have shown that the ring breathing mode and other skeletal vibrations of the pyridine ring are prominent in the Raman spectrum. core.ac.ukresearchgate.netnih.gov A detailed Raman analysis would help to confirm the assignments made from the IR spectrum and provide a more complete picture of the vibrational modes of the molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-methylpyridine |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. The analysis of this compound by MS would provide definitive confirmation of its identity and connectivity.

Molecular Ion Characterization and Exact Mass Determination

The first step in the mass spectrometric analysis is the identification of the molecular ion (M⁺˙). For this compound, with a molecular formula of C₆H₈ClN₃, the nominal molecular weight is 157.60 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, which is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

A key characteristic in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum of this compound is expected to exhibit two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺˙) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl ([M+2]⁺˙), two mass units higher. This distinctive M/M+2 pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₆H₈³⁵ClN₃ | M⁺˙ | 157.04067 | 100 |

| C₆H₈³⁷ClN₃ | [M+2]⁺˙ | 159.03772 | ~32 |

Fragmentation Pattern Analysis for Structural Connectivity

Electron impact (EI) ionization would induce fragmentation of the molecular ion, providing valuable information about the molecule's structure. The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses, drawing parallels from related structures like chloropyridines and hydrazines. jcsp.org.pknist.gov

The primary fragmentation is likely to involve the weakest bonds. The N-N bond in the hydrazine (B178648) moiety is susceptible to cleavage. Another common fragmentation pathway for pyridine derivatives involves the loss of small, stable neutral molecules like HCN.

Predicted Fragmentation Pathways:

α-Cleavage: The most common fragmentation for amines and hydrazines is cleavage of the bond alpha to the nitrogen atom. miamioh.edu In this case, cleavage of the N-N bond could lead to the formation of a pyridyl radical and a hydrazinyl cation, or more likely, the loss of the •NH₂ radical to form an ion at m/z 141/143.

Loss of Neutral Molecules: The molecular ion could lose stable neutral molecules. Loss of ammonia (B1221849) (NH₃) would result in a fragment at m/z 140/142. Loss of nitrogen as N₂ is also a possibility from the hydrazine group, followed by rearrangement.

Pyridine Ring Fission: Cleavage of the pyridine ring typically involves the loss of hydrogen cyanide (HCN, 27 Da) or related fragments. For instance, the ion at m/z 126 (from loss of •CH₃ and subsequent rearrangement) could lose HCN to yield a fragment at m/z 99.

Loss of Chlorine: The loss of a chlorine radical (•Cl) from the molecular ion would produce a peak at m/z 122. Alternatively, the loss of HCl (36 Da) is also a common pathway for chloro-aromatic compounds, which would lead to an ion at m/z 121.

| Proposed Fragment Ion (m/z) | Corresponding Neutral Loss | Proposed Formula of Fragment |

|---|---|---|

| 157/159 | None | [C₆H₈ClN₃]⁺˙ (Molecular Ion) |

| 142/144 | •CH₃ | [C₅H₅ClN₃]⁺˙ |

| 141/143 | •NH₂ | [C₆H₆ClN₂]⁺ |

| 122 | •Cl | [C₆H₈N₃]⁺ |

| 121 | HCl | [C₆H₇N₃]⁺˙ |

| 94 | HCl, HCN | [C₅H₆N₂]⁺˙ |

X-ray Diffraction Analysis and Crystal Structure Determination

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing unequivocal proof of its structure and stereochemistry.

Single-Crystal X-ray Crystallography for Absolute Structure and Stereochemistry

A single-crystal X-ray diffraction study of this compound would yield a detailed structural model, including precise bond lengths, bond angles, and torsion angles. This would confirm the connectivity established by other spectroscopic methods and reveal the molecule's conformation in the solid state. The resulting data would include the space group and unit cell parameters of the crystal lattice. As the molecule is achiral, it would be expected to crystallize in a centrosymmetric space group.

While a specific structure has not been reported, expected bond lengths and angles can be inferred from similar structures in the Cambridge Structural Database (CSD). cam.ac.uk For instance, the C-Cl bond on an aromatic ring is typically around 1.74 Å, and the N-N single bond in hydrazine derivatives is approximately 1.45 Å. The internal angles of the pyridine ring would show slight distortions from the ideal 120° due to the electronic effects of the substituents.

Analysis of Supramolecular Interactions, including Hydrogen Bonding Networks

The molecular structure of this compound is rich in functional groups capable of forming strong intermolecular interactions, particularly hydrogen bonds. The hydrazine group (-NH-NH₂) provides multiple hydrogen bond donors, while the pyridine ring nitrogen and the second hydrazine nitrogen act as hydrogen bond acceptors.

This functionality suggests that the crystal structure will be dominated by an extensive hydrogen-bonding network. mdpi.com Common supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, are expected to be present. researchgate.net For example, hydrazine moieties can form dimeric structures through N-H···N hydrogen bonds. It is highly probable that the molecules will arrange into chains or sheets stabilized by these interactions. A common motif in pyridine derivatives is the formation of a C-H···N interaction, where a ring C-H group acts as a weak donor to a neighboring pyridine nitrogen. mdpi.comnih.gov

Other potential supramolecular interactions include:

π–π Stacking: The planar pyridine rings may stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

Halogen Bonding: While less common for chlorine compared to heavier halogens, weak C-Cl···N or C-Cl···Cl interactions might play a role in the crystal packing. mdpi.com

The interplay of these various interactions dictates the final crystal packing arrangement, influencing the material's physical properties such as melting point and solubility.

Conformational Analysis in the Solid State

Conformational analysis in the solid state focuses on the arrangement of the molecule's rotatable bonds. For this compound, the pyridine ring is expected to be essentially planar. The primary conformational flexibility arises from rotation around the C2-N bond connecting the pyridine ring to the hydrazine group.

The torsion angle (C3-C2-N-N) will define the orientation of the hydrazine moiety relative to the ring. This conformation will be influenced by a balance of steric and electronic factors. acs.org

Steric Hindrance: Repulsion between the hydrazine group and the adjacent methyl group at C4 could influence the preferred rotational angle.

Intramolecular Hydrogen Bonding: A specific conformation might be stabilized by an intramolecular hydrogen bond between one of the hydrazine protons and the pyridine ring nitrogen (N1).

Crystal Packing Forces: The final observed conformation in the crystal structure is often the one that allows for the most stable and efficient packing, which is heavily influenced by the intermolecular hydrogen bonding network discussed previously. beilstein-journals.org

Analysis of related structures suggests that planar or near-planar conformations are often favored in aromatic hydrazines to maximize conjugation, but this can be disrupted to optimize intermolecular interactions within the crystal lattice.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound and its derivatives are of significant interest for understanding their molecular structure, electronic transitions, and potential applications in various scientific fields. Spectroscopic techniques such as UV-Visible absorption and fluorescence spectroscopy are pivotal in characterizing the chromophoric system and photophysical behavior of these compounds.

The UV-Visible absorption spectrum of a molecule provides valuable insights into the electronic transitions occurring within its chromophoric system. For this compound, the chromophore is primarily composed of the substituted pyridine ring coupled with the hydrazinyl group. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy anti-bonding orbitals (π*).

The presence of the hydrazinyl group (-NHNH2), a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the parent pyridine chromophore due to n → π* transitions and increased conjugation. The chloro and methyl substituents on the pyridine ring in this compound will also modulate the absorption characteristics through inductive and hyperconjugative effects.

Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) can further elucidate the nature of the electronic transitions. For similar heterocyclic compounds, TD-DFT calculations have been successfully used to assign the observed absorption bands to specific molecular orbital transitions. researchgate.net For instance, in a study on a different heterocyclic system, the absorption bands were assigned to transitions such as H-3→L0 and H-2→L0, where H and L represent the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, respectively. researchgate.net A similar computational approach could provide detailed insights into the electronic structure of this compound.

The following table summarizes the UV-Visible absorption data for the analog 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile in various solvents, which can serve as an estimate for the absorption regions of this compound.

Table 1: UV-Visible Absorption Maxima (λmax) of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile in Different Solvents. nih.gov

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Water | 238 | 282 | 352 |

| Methanol | 237 | 280 | 349 |

| Ethanol | 238 | 280 | 350 |

| Acetonitrile | 236 | 278 | 347 |

| Dichloromethane | 240 | 282 | 354 |

Fluorescence spectroscopy is a powerful tool to investigate the photophysical properties of molecules after they have been electronically excited. This technique provides information on the emission of light from the singlet excited state (S1) to the ground state (S0). The fluorescence spectrum, quantum yield, and lifetime are key parameters that characterize the emissive properties of a compound.

For many pyridine derivatives, fluorescence is a characteristic feature. However, the introduction of a hydrazinyl group can significantly influence the fluorescence properties. In the case of the analogous compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, it was observed that the compound does not exhibit fluorescence. nih.gov This quenching of fluorescence could be attributed to several factors, including efficient non-radiative decay pathways such as internal conversion or intersystem crossing, which compete with the radiative decay process of fluorescence. The presence of the nitro group in this analog, a known fluorescence quencher, is a likely contributor to the lack of emission.

Given the structural similarities, it is possible that this compound may also exhibit weak or no fluorescence. The hydrazinyl group itself can participate in photoinduced electron transfer (PET) processes or undergo conformational changes in the excited state, which can provide non-radiative decay channels. However, the absence of a strong deactivating group like the nitro group might result in some level of fluorescence. The photophysical properties of pyridyl hydrazones can be significantly influenced by the nature of the substituents on the pyridine ring. researchgate.net

To definitively determine the photophysical properties of this compound, experimental fluorescence studies would be necessary. Such studies would involve measuring the emission spectra upon excitation at the absorption maxima, determining the fluorescence quantum yield (Φf), and measuring the excited-state lifetime (τf). Theoretical calculations could also be employed to predict the emissive properties and understand the factors governing the excited-state deactivation pathways. youtube.com

The surrounding solvent medium can significantly influence the electronic absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. This effect arises from the differential solvation of the ground and excited states of the molecule. By studying the spectroscopic properties in a range of solvents with varying polarity, one can gain insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

For the analog 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the UV-Vis absorption spectra were recorded in solvents of different polarities, including water, methanol, ethanol, acetonitrile, and dichloromethane. nih.gov The data, presented in Table 1, shows slight shifts in the absorption maxima with changes in solvent polarity, indicating some degree of solvatochromism. These shifts are generally attributed to the stabilization or destabilization of the molecular orbitals involved in the electronic transitions due to solute-solvent interactions. nih.gov

In the case of this compound, the electronic transitions are likely to involve charge transfer character, particularly from the electron-donating hydrazinyl group to the electron-accepting pyridine ring. For transitions with a significant charge-transfer character, a more pronounced solvatochromic shift is expected. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red shift (positive solvatochromism) in the absorption spectrum. Conversely, if the ground state is more stabilized, a blue shift (negative solvatochromism) may be observed.

The effect of the solvent on the absorption spectra can be further analyzed using Lippert-Mataga plots, which correlate the Stokes shift with the solvent polarity function. This analysis can provide quantitative information about the change in the dipole moment upon electronic excitation.

Computational and Theoretical Investigations of 5 Chloro 2 Hydrazinyl 4 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. Such studies provide fundamental insights into the electronic structure and behavior of a compound.

A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like 5-Chloro-2-hydrazinyl-4-methylpyridine, which possesses rotatable bonds (primarily around the C-N and N-N bonds of the hydrazinyl group), a conformational analysis would be necessary. This would involve systematically rotating these bonds and calculating the energy of each resulting conformation to map out the potential energy surface. The goal is to identify the global minimum energy conformer, representing the most stable structure, as well as other low-energy local minima. This analysis would provide crucial data on bond lengths, bond angles, and dihedral angles that characterize the molecule's shape and steric interactions.

Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis focuses on the distribution and energies of electrons within the molecule. A critical component of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.

The distribution of electron density within a molecule is not uniform. Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. This information helps in understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. NBO analysis also provides a detailed picture of the bonding within the molecule, including hyperconjugative interactions and charge delocalization, which contribute to its stability.

Quantum chemical calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, electronic transitions can be calculated to predict UV-Visible spectra. The correlation between predicted and experimental data is a crucial step in validating the computational model and ensuring its accuracy.

Molecular Modeling and Simulation Studies

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques can explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period, providing insights into the conformational flexibility and dynamics. An MD simulation of this compound, typically in a simulated solvent environment, would show how the molecule explores different conformations at a given temperature. This would reveal the flexibility of the hydrazinyl side chain and how intermolecular interactions (e.g., with solvent molecules) might influence its preferred shapes and orientations. This is particularly important for understanding how the molecule might interact with other molecules in a biological or chemical system.

Molecular Docking Investigations for Ligand-Target Interactions (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is crucial in rational drug design and medicinal chemistry for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

The theoretical basis of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the binding site of the receptor. The scoring function then estimates the binding affinity for each of these conformations. The goal is to identify the conformation with the best score, which represents the most likely binding mode of the ligand.

Commonly used scoring functions calculate the binding free energy of the complex, which typically includes terms for van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energy. A lower binding energy indicates a more stable ligand-receptor complex and thus a higher predicted binding affinity. For instance, in a study of 1,2,4-triazine (B1199460) derivatives, molecular docking analysis revealed that the compound with the lowest estimated free energy of binding (-10.59 kcal/mol) was predicted to be the most potent inhibitor. nih.gov

The results of molecular docking studies are typically presented in a table that includes the binding energy (often in kcal/mol), the estimated inhibition constant (Ki), and the specific amino acid residues involved in the interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. In studies of potential SARS-CoV-2 inhibitors, docking revealed preferential binding within the ACE2 receptor-binding site, identifying key interactions that disrupt the viral spike protein's binding to the host cell. nih.gov

Table 1: Illustrative Data from Molecular Docking Investigations

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the receptor. A more negative value indicates stronger binding. | -8.5 |

| Inhibition Constant (Ki) | A measure of the ligand's inhibitory potency. Lower values indicate greater potency. | 50 nM |

| Interacting Residues | The amino acid residues in the receptor's binding site that form significant interactions with the ligand. | TYR 23, LYS 45, GLU 112 |

| Types of Interactions | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking. | Hydrogen Bond, Hydrophobic |

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into the feasibility and kinetics of synthetic pathways.

Energetic Profiles of Key Synthetic Transformations

The synthesis of this compound, like any chemical reaction, involves a series of steps that can be modeled computationally to generate an energetic profile. This profile maps the potential energy of the system as it progresses from reactants to products, passing through intermediates and transition states.

Transition State Analysis for Reaction Pathways

A transition state is a high-energy, transient configuration of atoms that occurs as reactants are converted into products. montclair.edu The analysis of the transition state structure is fundamental to understanding a reaction mechanism. Computational methods can locate and characterize the geometry of a transition state.

Frequency calculations are a key part of this analysis. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from reactants to products. The value of this frequency can be used in transition state theory to calculate the reaction rate constant. Understanding the geometry of the transition state can reveal which bonds are being formed and which are being broken, providing a detailed picture of the transformation. For instance, in the synthesis of nih.govnih.govmdpi.com-triazolo[4',3':1,6]pyridazino[4,5-b]indoles from a hydrazino precursor, transition state analysis could pinpoint the exact mechanism of the cyclization step. mdpi.com

Prediction of Advanced Material Properties

Theoretical calculations are increasingly used to predict the properties of novel materials, guiding experimental efforts toward the most promising candidates.

Theoretical Assessment of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in telecommunications, optical computing, and photonics. nih.gov Computational methods can predict the NLO properties of a molecule before it is synthesized.

The key NLO properties at the molecular level are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These properties describe how the electron cloud of a molecule is distorted by an electric field. Large values of hyperpolarizability are indicative of a strong NLO response. mdpi.com

These properties can be calculated using quantum chemical methods, often DFT with specialized functionals like CAM-B3LYP, which are known to provide more accurate predictions for NLO properties. rgnpublications.com The calculations typically involve optimizing the molecular geometry and then computing the response to a static or dynamic electric field. Studies on other organic molecules, such as pyrimidine (B1678525) derivatives and hydrazones, have shown that theoretical calculations can effectively identify compounds with promising NLO properties. nih.govnih.gov The presence of donor and acceptor groups within a π-conjugated system, a feature potentially present in derivatives of this compound, is a common strategy for enhancing NLO response.

Table 2: Illustrative Data for Theoretical NLO Properties

| NLO Property | Symbol | Description | Example Calculated Value (a.u.) |

|---|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. | 5.95 D |

| Average Polarizability | ⟨α⟩ | The average linear response of the molecular dipole moment to an electric field. | 240.40 |

| First Hyperpolarizability | β₀ | The first-order nonlinear response, related to second-harmonic generation. | 1.5 x 10⁻³⁰ esu |

Academic Research Applications of 5 Chloro 2 Hydrazinyl 4 Methylpyridine and Its Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The chemical architecture of 5-Chloro-2-hydrazinyl-4-methylpyridine, featuring a nucleophilic hydrazinyl group and an electrophilic chloro-substituted pyridine (B92270) ring, makes it an exceptionally versatile intermediate for constructing complex heterocyclic systems. The hydrazinyl moiety is a key functional group for synthesizing fused ring systems, particularly those containing pyrazole (B372694) rings.

One of the primary applications is in the synthesis of pyrazolo[3,4-b]pyridines, a class of bicyclic heterocycles with significant biological activities. northwestern.edu The general synthetic strategy involves the reaction of a hydrazine (B178648) derivative with a suitably substituted pyridine ring. northwestern.edu Specifically, a hydrazine group can react with a 2-chloro substituted pyridine that also bears a group like an aldehyde, ketone, or ester at the 3-position. northwestern.edu This cyclocondensation reaction effectively builds the pyrazole ring onto the pre-existing pyridine scaffold.

The reactivity of the hydrazinyl group allows it to participate in reactions with various biselectrophiles to form new heterocyclic rings. For instance, hydrazino-pyrimidines, which are structurally analogous to hydrazinyl-pyridines, react with dicarbonyl compounds like acetylacetone (B45752) to yield pyrazole-substituted pyrimidines. mdpi.com Similarly, the reaction of hydrazino-triazines with reagents such as benzoylacetone can produce pyrazolo[3,4-b]pyridine derivatives. researchgate.net These examples highlight the role of the hydrazinyl group as a linchpin in forming fused N-heterocyclic compounds. The presence of the chloro and methyl groups on the pyridine ring of this compound offers additional sites for functionalization, further enhancing its utility as a modular building block in the synthesis of diverse and complex molecular libraries.

Contributions to Methodological Advancements in Synthetic Chemistry

Derivatives of this compound have made notable contributions to the advancement of synthetic methodologies, particularly in the field of catalysis. The hydrazinyl group can be readily converted into a hydrazone moiety by condensation with an aldehyde or ketone. These hydrazone derivatives are excellent ligands for coordinating with transition metal ions. miami.edu

The resulting metal-hydrazone complexes have demonstrated significant catalytic activity in a range of organic transformations. nih.govnih.gov Coordination of the hydrazone ligand to a metal center can create a catalytically active species capable of facilitating reactions such as oxidation, hydrogenation, and hydrocyanation. mdpi.com For example, metal complexes of hydrazone ligands have been investigated for their ability to catalyze the oxidation of aniline. nih.gov The coordination environment provided by the ligand, which can be fine-tuned by substituents on the pyridine and phenyl rings, plays a crucial role in the stability and catalytic efficiency of the complex. miami.edu

The study of these complexes contributes to a deeper understanding of coordination chemistry and the development of new, efficient catalytic systems. miami.edu By modifying the structure of the parent hydrazine, such as this compound, chemists can systematically alter the electronic and steric properties of the resulting hydrazone ligands and their metal complexes, leading to catalysts with improved selectivity and activity for industrially relevant processes. mdpi.com

Development of Agrochemicals

The pyridine scaffold is a well-established "chip" in the development of pesticides and herbicides due to its prevalence in highly active and often low-toxicity agrochemicals. researchgate.net The specific substitution pattern of this compound makes it and its derivatives promising candidates for agrochemical research.

The structural elements of this compound—a chlorinated pyridine ring with a methyl group—are found in numerous classes of herbicidal compounds. Picolinic acids, a major class of synthetic auxin herbicides, are based on a pyridine carboxylic acid core. nih.gov Research has shown that introducing a pyrazolyl group at the 6-position of the picolinic acid ring can lead to compounds with potent post-emergence herbicidal activity. nih.gov This highlights the potential of the hydrazinyl group in this compound to be used as a precursor for attaching pyrazole rings or other heterocycles to the pyridine core.

Structure-activity relationship (SAR) studies of various pyridine-based herbicides have provided insights into the importance of specific substituents. For sulfonylurea herbicides, the substitution pattern on the heterocyclic ring (such as pyrimidine (B1678525) or triazine) is critical for inhibition of the target enzyme, acetohydroxyacid synthase (AHAS). dntb.gov.ua Similarly, for phenylpyrimidine derivatives, the nature and position of substituents on the phenyl and pyrimidine rings dictate the ability to inhibit key plant enzymes. rsc.org The chloro and methyl groups on the 5- and 4-positions of the pyridine ring in the title compound are consistent with substitution patterns seen in active herbicides, where such groups influence factors like molecular conformation, binding affinity to target sites, and metabolic stability. researchgate.netmdpi.com Hydrazide and hydrazone derivatives have also been investigated as herbicides that act by inhibiting photosynthetic electron transport. rsc.orgrsc.org

| Structural Moiety/Feature | Example Compound Class | Observed Role in Herbicidal Activity | Reference |

|---|---|---|---|

| Pyridine Core | Picolinic Acids | Forms the essential scaffold for synthetic auxin herbicides. | nih.gov |

| Chloro Substituent | Pyridine 1-Oxides | Influences electronic properties and metabolic stability, contributing to bioactivity. | researchgate.net |

| Pyrazole Ring (via Hydrazine) | Pyrazolyl-Picolinic Acids | Introduction of this heterocycle can enhance post-emergence herbicidal efficacy. | nih.gov |

| Hydrazone Linkage | Hydrazonoyl Derivatives | Can confer inhibitory activity against photosynthetic electron transport. | rsc.org |

| Methyl Group | Sulfonylureas | Affects binding to the target enzyme (AHAS) and overall molecular shape. | dntb.gov.ua |